2-Hydroxy-4-phenylbenzoic acid

Descripción general

Descripción

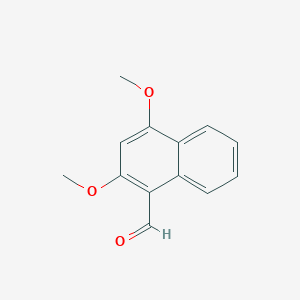

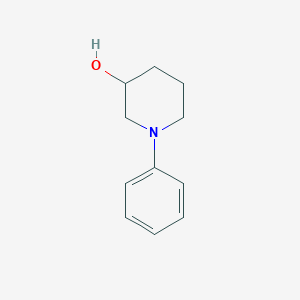

“2-Hydroxy-4-phenylbenzoic acid” is a chemical compound with the CAS Number: 4482-27-3 and a molecular weight of 214.22 . Its linear formula is C13H10O3 .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-phenylbenzoic acid” is 1S/C13H10O3/c14-12-8-10 (6-7-11 (12)13 (15)16)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) . This indicates the presence of a hydroxy group and a carboxylic acid group in the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-4-phenylbenzoic acid” are not available, it’s worth noting that phenolic compounds like this one are often involved in acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-phenylbenzoic acid” include a molecular weight of 214.22 and a linear formula of C13H10O3 . It’s also worth noting that phenolic compounds like this one often have unique reactivity due to the presence of multiple reactive sites .

Aplicaciones Científicas De Investigación

- Scientific Field: Bioactivity Studies

- Application Summary : 2-Hydroxy-4-phenylbenzoic acid is a type of phenolic acid, which are secondary metabolites in plants. They are not essential for growth, development, or reproduction but may play roles as antioxidants and in interactions between the plant and its biological environment .

- Methods of Application : The structure of phenolics consists of an aromatic ring carrying one or more hydroxyl moieties. Several classes can be distinguished according to the number of phenol rings and to the structural elements that join these rings .

- Results or Outcomes : Phenolics are important components of the human diet due to their potential antioxidant activity, their capacity to diminish oxidative stress-induced tissue damage resulted from chronic diseases, and their potentially important properties such as anticancer activities .

-

Scientific Field: Material Science

- Application Summary : 2-Hydroxy-4-phenylbenzoic acid could potentially be used in the manufacturing of high-performance liquid crystal polymers (LCPs). These polymers have wide and ever-increasing applications in the thermoplastic industry .

- Methods of Application : The production of LCPs involves a complex process of polymerization, which could potentially involve the use of 2-Hydroxy-4-phenylbenzoic acid as a monomer or intermediate .

- Results or Outcomes : The use of 2-Hydroxy-4-phenylbenzoic acid in the production of LCPs could potentially lead to the development of materials with improved properties, such as increased strength, durability, and heat resistance .

-

Scientific Field: Biotechnology

- Application Summary : 2-Hydroxy-4-phenylbenzoic acid could potentially be used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .

- Methods of Application : This would involve using synthetic biology and metabolic engineering approaches to manipulate the microbial shikimate pathway .

- Results or Outcomes : The use of 2-Hydroxy-4-phenylbenzoic acid in this way could potentially lead to the production of high-value bioproducts with applications in various industries .

-

Scientific Field: Enzyme Engineering

- Application Summary : 2-Hydroxy-4-phenylbenzoic acid could potentially be used in enzyme engineering studies. For instance, it could be used as a substrate to study the activity of engineered cytochrome P450 monooxygenase enzymes .

- Methods of Application : This would involve using protein engineering techniques to modify the enzyme’s active site, and then testing the modified enzyme’s ability to catalyze the oxidation of 2-Hydroxy-4-phenylbenzoic acid .

- Results or Outcomes : The use of 2-Hydroxy-4-phenylbenzoic acid in this way could potentially lead to the development of more efficient biocatalysts for the oxidation of aromatic compounds .

-

Scientific Field: Chemical Synthesis

- Application Summary : 2-Hydroxy-4-phenylbenzoic acid could potentially be used as a starting material in the synthesis of other chemicals. For instance, it could be used in the synthesis of various phenolic compounds .

- Methods of Application : This would involve using various chemical reactions to convert 2-Hydroxy-4-phenylbenzoic acid into the desired products .

- Results or Outcomes : The use of 2-Hydroxy-4-phenylbenzoic acid in this way could potentially lead to the production of a wide range of valuable chemicals .

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMMAOAJXZWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483389 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-phenylbenzoic acid | |

CAS RN |

4482-27-3 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)